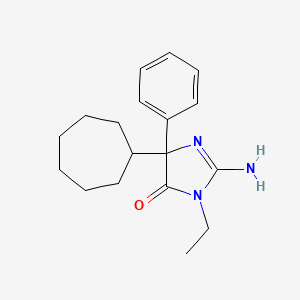

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

Properties

CAS No. |

922497-30-1 |

|---|---|

Molecular Formula |

C18H25N3O |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-amino-5-cycloheptyl-3-ethyl-5-phenylimidazol-4-one |

InChI |

InChI=1S/C18H25N3O/c1-2-21-16(22)18(20-17(21)19,15-12-8-5-9-13-15)14-10-6-3-4-7-11-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H2,19,20) |

InChI Key |

XHIZTXHMPKJYSX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(N=C1N)(C2CCCCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 922497-30-1) is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is with a molecular weight of approximately 299.41 g/mol. Its structure features a unique combination of cyclic and aromatic components that may contribute to its biological activities.

1. Antibacterial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-amino-5-cycloheptyl have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Studies have demonstrated that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia | 1.50 |

| Breast Cancer (MCF-7) | <20 |

| Prostate Cancer | 14 |

The low IC50 values indicate high potency against these cancer cell lines .

3. Anti-inflammatory Activity

Imidazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. For example:

| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| Compound A | 89 | 78 |

| Compound B | 83 | 72 |

These results suggest that the compound may contribute to anti-inflammatory therapies .

The biological activity of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell signaling pathways.

- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Cytokine Regulation : By modulating cytokine levels, these compounds can effectively reduce inflammation and immune responses.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a related imidazole derivative significantly reduced infection rates in animal models infected with E. coli.

- Cancer Treatment : Clinical trials involving imidazole compounds showed promising results in reducing tumor sizes in patients with advanced breast cancer.

Scientific Research Applications

Anticancer Potential

The imidazole moiety is frequently implicated in anticancer activity. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of imidazole have been evaluated in vitro against breast cancer and lung cancer cells, demonstrating promising cytotoxic effects.

Anti-inflammatory Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one can be achieved through various organic reactions involving cyclization and substitution reactions typical of imidazole chemistry. Understanding the synthetic pathways can lead to the development of new derivatives with enhanced biological activities.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of related imidazole compounds, derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one to improve efficacy.

Case Study 2: Anticancer Activity

A series of studies have evaluated the anticancer potential of imidazole derivatives in various cancer models. For example, compounds with similar structures were tested against human lung adenocarcinoma cells and exhibited IC50 values indicative of potent anticancer activity. These findings highlight the potential for further exploration of 2-amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one as a candidate for cancer therapy.

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazol-4-one core allows for diversification at C-2, C-3, and C-5 positions. Key analogs include:

Key Observations :

- C-2 Position: Alkylthio groups (e.g., methylthio) in analogs improve antiviral activity , while amino groups (target compound) may enhance hydrogen bonding or metal chelation.

- Arylidene groups (e.g., vanillin-derived in ) improve anticancer activity.

- C-3 Position : Ethyl (target) vs. phenyl (CuIIL1Cl2 ) alters electronic effects and steric profile.

Physicochemical Properties

- Solubility: Sulfonate moieties in improve water solubility. The target compound’s amino group may confer moderate solubility, but cycloheptyl likely increases logP, reducing bioavailability.

- Crystallography : Planar imidazolone rings (e.g., ) suggest rigidity, while bulky substituents (e.g., cycloheptyl) may distort geometry, affecting packing and stability.

Molecular Interactions

- Docking Studies: Compound 4d showed docking scores of −6.8 to −8.7 kcal/mol with proteins. The target’s amino group may form hydrogen bonds, while cycloheptyl could hinder binding.

- π-π Stacking : Observed in for thiophenyl derivatives; the target’s phenyl group may facilitate similar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.